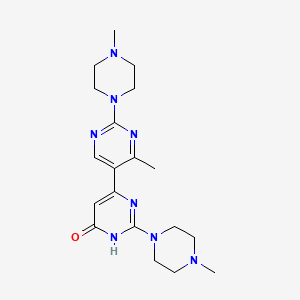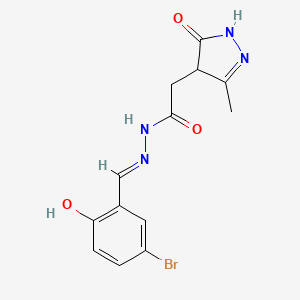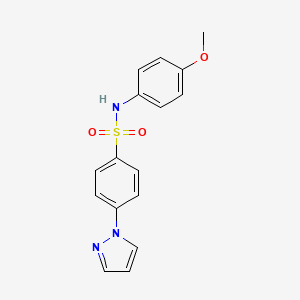![molecular formula C17H19N3O4S B6000853 ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6000853.png)
ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as EEPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. EEPB is a thioester derivative of ethyl benzoate and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. This compound has also been found to induce oxidative stress in cancer cells, leading to apoptosis. Its anti-inflammatory effects are thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes involved in DNA synthesis and repair, including thymidylate synthase and dihydrofolate reductase. This compound has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In animal models, this compound has been found to reduce inflammation and improve liver function.
Advantages and Limitations for Lab Experiments
Ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been found to have low toxicity in animal models. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized. Further studies are needed to fully elucidate the pharmacological properties of this compound.
Future Directions
Ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent. Future studies should focus on further elucidating its mechanism of action and exploring its potential applications in other disease models. In addition, the development of this compound analogs may lead to the discovery of more potent and selective compounds. Overall, this compound has the potential to be a valuable tool in the field of medicine and warrants further investigation.
Synthesis Methods
Several methods have been proposed for the synthesis of ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate. The most commonly used method involves the reaction of ethyl benzoate with ethyl 4-aminobenzoate in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol to form this compound. Other methods include the reaction of ethyl benzoate with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol in the presence of 2-chloro-N-(2,6-dimethylphenyl)acetamide and triethylamine.
Scientific Research Applications
Ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been found to have potential applications in the field of medicine. Several studies have investigated its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-12-9-14(21)20-17(19-12)25-10-15(22)18-13-7-5-11(6-8-13)16(23)24-4-2/h5-9H,3-4,10H2,1-2H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIDWJFTFMPNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000782.png)
![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)

![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarboxamide](/img/structure/B6000813.png)
![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)

![6-bromo-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethoxyphenyl)quinoline](/img/structure/B6000830.png)

![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)
![1-cyclobutyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6000845.png)
![4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6000848.png)

